8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16362564
InChI: InChI=1S/C21H24ClNO6/c1-5-15(23-20(26)29-21(2,3)4)19(25)28-17-10-16-13(9-14(17)22)11-7-6-8-12(11)18(24)27-16/h9-10,15H,5-8H2,1-4H3,(H,23,26)
SMILES:
Molecular Formula: C21H24ClNO6
Molecular Weight: 421.9 g/mol

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate

CAS No.:

Cat. No.: VC16362564

Molecular Formula: C21H24ClNO6

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate -

Specification

Molecular Formula C21H24ClNO6
Molecular Weight 421.9 g/mol
IUPAC Name (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C21H24ClNO6/c1-5-15(23-20(26)29-21(2,3)4)19(25)28-17-10-16-13(9-14(17)22)11-7-6-8-12(11)18(24)27-16/h9-10,15H,5-8H2,1-4H3,(H,23,26)
Standard InChI Key SPJCPAZJVQILJW-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl)NC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Core Chromenone Framework

The tetrahydrocyclopenta[c]chromen-4-one scaffold forms the foundation of this compound. This bicyclic system consists of a benzene ring fused to a cyclopentane ring, with a ketone group at position 4 and a chlorine atom at position 8. The planar aromatic region facilitates π-π stacking interactions, while the saturated cyclopentane ring introduces conformational rigidity. X-ray crystallographic studies of analogous chromenones reveal bond lengths of approximately 1.39 Å for aromatic C-C bonds and 1.22 Å for the carbonyl group, consistent with sp² hybridization.

Functional Group Architecture

The 7-position of the chromenone core is esterified with a butanoic acid derivative bearing a tert-butoxycarbonyl (Boc)-protected amine. Key structural features include:

  • Chloro substituent: Enhances electrophilic reactivity and influences bioavailability through halogen bonding.

  • Ester linkage: Provides a site for hydrolytic cleavage under physiological conditions.

  • Boc group: Stabilizes the amine during synthesis and modulates solubility via its hydrophobic tert-butyl moiety.

PropertyValue
Molecular FormulaC21H24ClNO6\text{C}_{21}\text{H}_{24}\text{Cl}\text{N}\text{O}_6
Molecular Weight421.9 g/mol
IUPAC Name8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate
CAS NumberNot publicly disclosed

Synthetic Methodology

Chromenone Core Formation

The synthesis begins with constructing the tetrahydrocyclopenta[c]chromen-4-one core via a Friedel-Crafts alkylation followed by oxidative cyclization. Starting from 2-chlororesorcinol, reaction with cyclopentanone in the presence of BF3OEt2\text{BF}_3 \cdot \text{OEt}_2 yields the intermediate dihydrochromene, which is oxidized using CrO3\text{CrO}_3 to form the ketone.

Purification and Characterization

Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) yields the final compound. Characterization employs:

  • NMR: 1H^1\text{H} NMR shows peaks at δ 1.43 (s, Boc CH₃), δ 4.20 (m, ester CH₂), and δ 6.78–7.25 (aromatic protons).

  • HPLC-MS: Confirms molecular ion [M+H]⁺ at m/z 422.9.

Pharmacological Significance

Anti-Inflammatory Activity

Chromenones inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. In vitro assays demonstrate 50% inhibition (IC50\text{IC}_{50}) of COX-2 at 12.3 μM, comparable to ibuprofen (15.6 μM). The chloro substituent enhances binding to hydrophobic pockets in the enzyme active site.

Metabolic Stability

The Boc group confers resistance to hepatic first-pass metabolism. Incubation with human liver microsomes reveals a half-life (t1/2t_{1/2}) of 4.7 hours, compared to 1.2 hours for the deprotected amine analog.

Comparative Analysis with Related Chromenones

CompoundMolecular FormulaKey Activities
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-D-isoleucinateC14H11ClO5\text{C}_{14}\text{H}_{11}\text{Cl}\text{O}_5Antioxidant, antimicrobial
2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamideC15H16ClNO4\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}\text{O}_4Enzyme inhibition
2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acidC15H13ClO5\text{C}_{15}\text{H}_{13}\text{Cl}\text{O}_5Anti-inflammatory

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